[(4-Bromophenyl)methyl](4-methoxybutyl)amine
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Overview
Description
(4-Bromophenyl)methylamine is an organic compound with the molecular formula C12H18BrNO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the amine group is attached to a 4-methoxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenyl)methylamine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(4-Bromophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom at the para position.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer properties.
Uniqueness
(4-Bromophenyl)methylamine is unique due to its specific substitution pattern and the presence of both a bromine atom and a 4-methoxybutyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methoxybutan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-15-9-3-2-8-14-10-11-4-6-12(13)7-5-11/h4-7,14H,2-3,8-10H2,1H3 |
InChI Key |
QMZGWIYILRDHNA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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